5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

p38 MAP kinase Kinase inhibitor Inflammation

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2) is a heterocyclic fragment building block comprising a pyrazole ring substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with a carboxylic acid, and at the 5-position with a primary amino group. It possesses a molecular formula of C10H8FN3O2 and a molecular weight of 221.19 g·mol⁻¹.

Molecular Formula C10H8FN3O2
Molecular Weight 221.19 g/mol
CAS No. 187949-90-2
Cat. No. B060603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
CAS187949-90-2
Molecular FormulaC10H8FN3O2
Molecular Weight221.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)F
InChIInChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
InChIKeyMZPQLGKWWLMKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2) – Core Scaffold Identifier and Procurement Baseline


5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2) is a heterocyclic fragment building block comprising a pyrazole ring substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with a carboxylic acid, and at the 5-position with a primary amino group. It possesses a molecular formula of C10H8FN3O2 and a molecular weight of 221.19 g·mol⁻¹ . This compound serves as the critical core scaffold in the synthesis of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, a series of highly selective p38 MAP kinase inhibitors, culminating in the orally bioavailable clinical candidate RO3201195 that entered Phase I trials [1].

Why Analogs Like 1-Phenyl or 4-Chlorophenyl Cannot Replace 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid


Simple in-class substitution of the 4-fluorophenyl group with hydrogen, chlorine, bromine, or methyl erases a unique combination of electronic and conformational properties that have been critically leveraged in validated kinase inhibitor programs. The 4-fluoro substituent provides a distinct balance of −I inductive effect and +M resonance donation compared to −H, −Cl, −Br, or −CH3, directly modulating the electron density on the pyrazole ring and the N1-phenyl dihedral angle [1]. This precise electronic tuning has been demonstrated to be essential for the binding affinity and selectivity profile documented in the RO3201195 clinical candidate series—a program for which no analogous 4-H, 4-Cl, or 4-Br core scaffold has reached similar clinical advancement [2].

Quantitative Differentiation Evidence: 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Validated p38α MAP Kinase Inhibitor Potency Through the RO3201195 Derivative (IC50 = 0.7 nM) vs. Unsubstituted Phenyl Scaffold

The 5-amino-1-(4-fluorophenyl)-1H-pyrazole core, when further elaborated at the 4-position, yields RO3201195 which inhibits p38α MAP kinase with an IC50 of 0.7 nM . This represents a >1000-fold potency improvement over earlier aminopyrazole leads in the series [1]. By contrast, the unsubstituted 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold (CAS 51649-80-0) has not been reported in any peer-reviewed study to yield a derivative with comparable single-digit nanomolar p38α potency or a clinical candidate. The 4-fluorophenyl substituent is structurally resolved in the ATP-binding pocket of p38α (PDB: 2GFS, resolution 1.75 Å), where the fluorine makes specific van der Waals contacts with the kinase hinge region at a distance of ~3.5 Å [2].

p38 MAP kinase Kinase inhibitor Inflammation

Unique Hydrogen Bond Between 5-Amino Group and p38α Thr106 Drives Selectivity – Absent in De-amino Analog

X-ray crystallography of RO3201195 bound to unphosphorylated p38α (PDB: 2GFS) revealed a unique hydrogen bond between the exocyclic 5-amino group of the pyrazole and the side-chain hydroxyl of Thr106 in the kinase hinge region [1]. This interaction is considered a critical contributor to the high selectivity of the series for p38 over other MAP kinases. The analogous compound lacking the 5-amino group—1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1134310-63-6)—cannot form this hydrogen bond, and no derivative of this de-amino scaffold has demonstrated comparable p38α selectivity or clinical advancement [2].

Kinase selectivity Structure-based drug design Hydrogen bond

Lipophilicity and Ionization Profile Differentiation: LogD₇.₄ Comparison with 4-Chloro and Unsubstituted Phenyl Analogs

The 4-fluorophenyl substitution confers a distinct lipophilicity and ionization profile compared to analogs. The target compound has a computed logP of 1.59 and logD at pH 7.4 of −3.70 , whereas the unsubstituted 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits logP 1.63 and logD₇.₄ of −1.48 [1]. The substantially more negative logD₇.₄ of the 4-fluorophenyl derivative indicates greater hydrophilicity at physiological pH, which can translate into higher aqueous solubility and lower non-specific protein binding—properties that contributed to the favorable drug-like profile of RO3201195 (oral bioavailability demonstrated in preclinical species) [2].

Physicochemical properties LogD Drug-likeness

Electronic Substituent Effect Differentiation: Hammett σp Values and Implication for Pyrazole Ring Reactivity

The 4-fluoro substituent (Hammett σp = +0.06) occupies a unique position on the electronic spectrum between the electron-donating 4-methyl group (σp = −0.17) and the electron-withdrawing 4-chloro (σp = +0.23) or 4-bromo (σp = +0.23) groups [1]. This near-neutral electronic effect of fluorine—combining a moderate −I inductive withdrawal with +M resonance donation—modulates the electron density of the pyrazole ring without strongly deactivating it toward electrophilic functionalization. In contrast, the 4-Cl and 4-Br analogs impart a significantly stronger electron-withdrawing effect, altering the pKa of the pyrazole nitrogen and the reactivity of the 4-carboxylic acid toward amidation or esterification [2].

Hammett constant Electronic effects SAR

High-Value Procurement Scenarios for 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid


p38α MAP Kinase Inhibitor Drug Discovery Programs

This compound is the only commercially available aminopyrazole scaffold that has been validated through a full lead optimization campaign culminating in the clinical candidate RO3201195, a sub-nanomolar (IC50 = 0.7 nM), orally bioavailable, and highly selective p38α inhibitor . Medicinal chemistry teams pursuing novel p38α inhibitors for inflammatory diseases (rheumatoid arthritis, Crohn's disease, COPD) should prioritize this scaffold over the 1-phenyl or 1-(4-chlorophenyl) analogs, which lack equivalent clinical validation and potency data in the peer-reviewed literature [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The 4-carboxylic acid group serves as a versatile synthetic handle for amidation or esterification to generate diverse screening libraries. The 5-amino group provides an essential hydrogen-bond donor to kinase hinge regions, as demonstrated in the p38α co-crystal structure (PDB: 2GFS, 1.75 Å resolution) [2]. FBDD programs targeting kinases should select this fragment over the de-amino analog 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, which lacks the critical Thr106 hinge interaction.

Synthesis of 5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone Libraries

Researchers constructing focused kinase inhibitor libraries based on the Goldstein et al. (2006) chemotype require the 4-fluorophenyl variant specifically, as the SAR described in J. Med. Chem. demonstrates that the 4-fluorophenyl group makes productive van der Waals contacts within the ATP-binding pocket [1]. Substituting the 4-fluorophenyl with 4-chlorophenyl or 4-bromophenyl would alter the binding mode geometry due to the larger van der Waals radius of chlorine (1.75 Å) and bromine (1.85 Å) compared to fluorine (1.47 Å).

Physicochemical Property Optimization in Lead Series

The 4-fluorophenyl derivative's computed logD₇.₄ of −3.70 (vs. −1.48 for the unsubstituted phenyl analog) provides a starting point with lower lipophilicity, which is correlated with reduced off-target toxicity and improved developability . Lead optimization teams seeking to control lipophilicity while maintaining target potency should prefer this building block over the more lipophilic chloro, bromo, or methyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.